
Savory oil, summer variety
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Savory oil, summer variety, is an essential oil derived from the herb Satureja hortensis , commonly known as summer savory. This oil is known for its aromatic properties and is widely used in culinary, medicinal, and industrial applications. The oil is characterized by its light yellow to dark brown color and a spicy aroma reminiscent of thyme or oregano .
Preparation Methods
Synthetic Routes and Reaction Conditions
Savory oil, summer variety, is primarily obtained through the process of steam distillation . The dried whole plant of Satureja hortensis is subjected to steam distillation, which extracts the volatile essential oils. The process involves:
Harvesting: The plant is harvested before flowering.
Drying: The stems and leaves are dried in a cool place.
Distillation: The dried plant material is placed in a distillation apparatus where steam is passed through it.
Industrial Production Methods
In industrial settings, the production of savory oil involves large-scale steam distillation units. The process is similar to the small-scale method but is optimized for higher efficiency and yield. The dried plant material is loaded into large distillation chambers, and steam is generated using industrial boilers. The essential oil is then separated from the water and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
Savory oil, summer variety, undergoes several types of chemical reactions, including:
Oxidation: The oil contains phenolic compounds like carvacrol and thymol, which can undergo oxidation to form quinones and other oxidized products.
Reduction: The oil can be reduced to form hydrogenated derivatives of its phenolic compounds.
Substitution: The phenolic hydroxyl groups in the oil can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and hydrogen gas are used.
Substitution: Reagents like acetic anhydride for esterification and alkyl halides for etherification are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydrogenated derivatives of carvacrol and thymol.
Substitution: Esters and ethers of the phenolic compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of savory oil, summer variety, involves several molecular targets and pathways:
Antioxidant Activity: The phenolic compounds in the oil, such as rosmarinic acid, scavenge free radicals and inhibit lipid peroxidation.
Antimicrobial Activity: The oil disrupts microbial cell membranes, leading to cell lysis and death.
Anti-inflammatory Activity: The oil inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
Savory oil, summer variety, can be compared with other essential oils from the Satureja genus and related herbs:
Winter Savory Oil (Satureja montana): This oil has a stronger, more pungent aroma compared to the summer variety.
Thyme Oil (Thymus vulgaris): Thyme oil has a similar composition but with higher concentrations of thymol.
Oregano Oil (Origanum vulgare): Oregano oil is rich in carvacrol and is known for its robust antimicrobial activity.
Properties
CAS No. |
8016-68-0 |
|---|---|
Molecular Formula |
V68 |
Molecular Weight |
3464.02 g/mol |
IUPAC Name |
vanadium |
InChI |
InChI=1S/68V |
InChI Key |
PXRSJMTUZXTNID-UHFFFAOYSA-N |
Canonical SMILES |
[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V].[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, 2-chloro-2-[2-(3-Methoxyphenyl)hydrazinylidene]-, ethyl ester](/img/structure/B13389505.png)

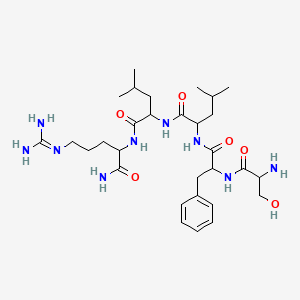
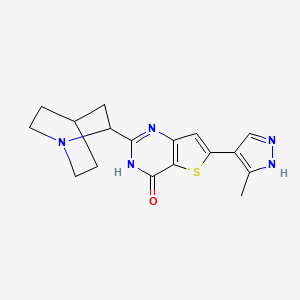
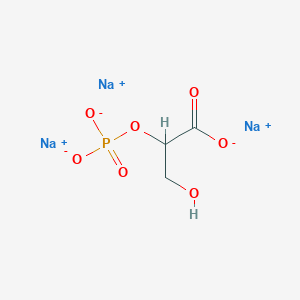
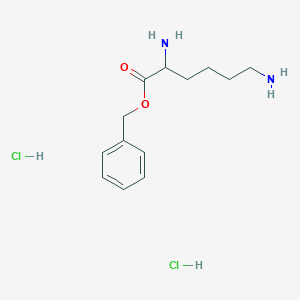
![(S)-2-(1-Adamantyl)-2-[[(R)-2-hydroxy-1-phenylethyl]amino]acetic Acid Hydrochloride](/img/structure/B13389526.png)
![2-Biphenyl-4-yl-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B13389551.png)
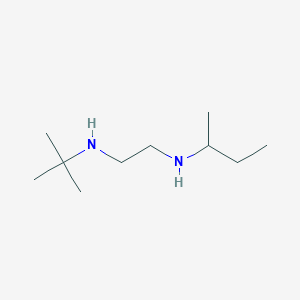

![[3-[3-Fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl dihydrogen phosphate](/img/structure/B13389569.png)
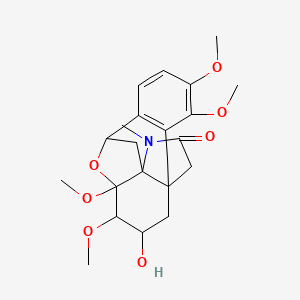
![3-[3-[1-(6-Carboxyhexyl)-6-oxopiperidin-2-yl]-1-hydroxyprop-2-enyl]sulfanylbenzoic acid;7-[2-[4-(3-chlorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]heptanoic acid;2-[4-[2-[4-(2-cyanophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]butoxy]acetic acid;5-[2-[4-(4-fluorophenyl)-3-hydroxybut-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate;5-[2-[3-hydroxy-4-(2-methoxyphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentyl hydrogen carbonate;3-[3-[2-[3-hydroxy-4-(2-methylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]propylsulfanyl]propanoic acid;3-[3-[2-[3-hydroxy-4-(4-nitrophenyl)but-1-enyl]-6-oxopiperidin-1-yl]propoxy]propanoic acid;5-[2-[3-hydroxy-4-(4-propan-2-ylphenyl)but-1-enyl]-6-oxopiperidin-1-yl]pentylsulfanylformic acid](/img/structure/B13389584.png)
![5,7-Dihydroxy-10,14-dimethylhexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadecan-15-one](/img/structure/B13389587.png)
